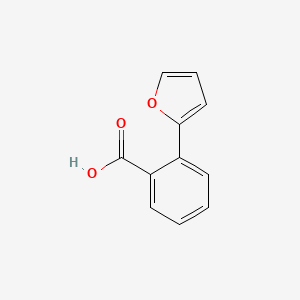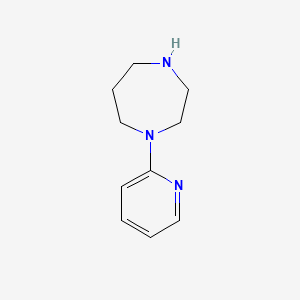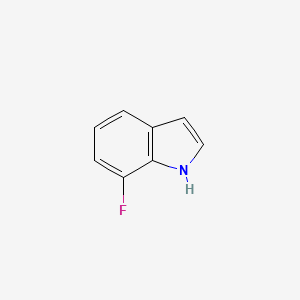
7-Fluoroindole
Vue d'ensemble
Description
7-Fluoroindole is a type of indole compound that has been used in scientific research for decades. It is a heterocyclic aromatic compound that is composed of a benzene ring fused to an indole ring. This compound has been widely studied due to its pharmacological and biological properties. It has been used in research for its ability to modulate the activity of enzymes, receptors, and transporters. In addition, this compound has been used in research to study the effects of various drugs and compounds on biological systems.
Applications De Recherche Scientifique
Antivirulence Compound Against Pseudomonas Aeruginosa
7-Fluoroindole (7FI) has been identified as a compound that inhibits the biofilm formation and blood hemolysis of Pseudomonas aeruginosa without inhibiting the growth of planktonic P. aeruginosa cells. It also reduces the production of quorum-sensing-regulated virulence factors and suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa. Unlike natural indole compounds, 7FI does not increase antibiotic resistance, making it a potential candidate for use in an antivirulence approach against persistent P. aeruginosa infection (Lee et al., 2012).
Understanding Nonradiative Processes
The UV-Vis absorption spectra and emission peaks of this compound have been studied, showing that it significantly quenches fluorescence signals compared to indole. This is elucidated via reconstruction of the potential energy surfaces and determination of conical intersections, revealing that a single fluorine substitution on indole leads to the appearance of several accessible low-energy conical intersections causing fast nonradiative decay. This research provides insights into the nonradiative processes of Ind and 7F-Ind (Ghosh et al., 2022).
Fluorescence Probe for Hydration
7-Cyanoindole, a derivative, has been used as a sensitive fluorescence probe for hydration. Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in various water-organic solvent mixtures. This application is useful in monitoring biological and chemical processes involving dehydration or hydration (Mukherjee et al., 2018).
Fluoropolymers for Electrochemical Charge Storage
Fluoro-substituted conjugated polyindole, such as poly(5-fluoroindole), has been developed as a high-performance charge storage material. It exhibits high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).
Myeloperoxidase Inhibitors
Fluoroindole derivatives have been identified as potent myeloperoxidase inhibitors, a target in drug design due to its role in innate immunity and inflammatory diseases. A specific fluoroindole compound exhibited high inhibition of MPO activity while having a minimal effect on the serotonin reuptake transporter (Soubhye et al., 2013).
Mécanisme D'action
Target of Action
7-Fluoroindole primarily targets cancer cells and bacterial cells. It has shown promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines . In addition, it has been identified as an antivirulence compound against the opportunistic human pathogen Pseudomonas aeruginosa .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . It also reduces the production of quorum-sensing (QS)-regulated virulence factors . In cancer cells, the mechanism of action involves the induction of cell death by apoptosis .
Biochemical Pathways
This compound affects the biochemical pathways involved in the production of virulence factors in P. aeruginosa. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Escherichia coli has been shown to metabolically adapt to this compound, converting it into the corresponding amino acid (7-fluorotryptophan) and incorporating it into the proteome at tryptophan sites . This suggests that this compound may have good bioavailability in microbial systems.
Result of Action
The action of this compound results in reduced virulence of P. aeruginosa and cytotoxicity in cancer cells. It inhibits biofilm formation and blood hemolysis, leading to a decrease in the pathogenicity of P. aeruginosa . In cancer cells, it induces apoptosis, leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of fluorinated indole analogs in the growth medium of E. coli led to microbial adaptation and growth on monofluorinated indoles . This suggests that the presence of similar compounds in the environment could potentially influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
The successful adaptation of Escherichia coli to utilize 7-fluoroindole for growth through ALE experiments establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life . This is a significant step towards understanding how a formerly stressor (fluorinated indole) can become a vital nutrient .
Analyse Biochimique
Biochemical Properties
7-Fluoroindole interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions. For instance, it has been found to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density, and this compound’s interference can suppress the production of virulence factors, biofilm formation, and motility .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells . It also markedly reduces the production of QS-regulated virulence factors . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, in Escherichia coli, this compound is converted into the corresponding amino acid (7-fluorotryptophan) and incorporated into the proteome at tryptophan sites .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, studies have shown that E. coli can adapt to utilize this compound for growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. In E. coli, it is converted into 7-fluorotryptophan, which is then incorporated into the proteome at tryptophan sites . This process involves various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, its conversion into 7-fluorotryptophan and incorporation into proteins suggest that it may be distributed throughout the cell .
Subcellular Localization
Given that it is converted into 7-fluorotryptophan and incorporated into proteins, it is likely that its localization is widespread and depends on the localization of the proteins in which it is incorporated .
Propriétés
IUPAC Name |
7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONKJZDHGCMRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379062 | |
| Record name | 7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387-44-0 | |
| Record name | 7-Fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







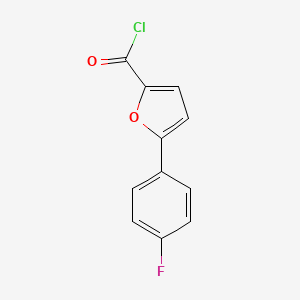
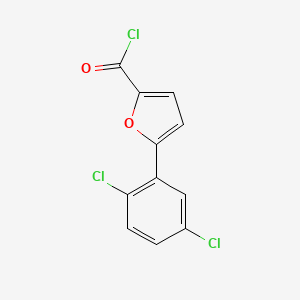
![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)


